![molecular formula C17H12O4 B14660968 Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate CAS No. 38288-34-5](/img/structure/B14660968.png)
Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate is an organic compound with the molecular formula C16H10O4 It is a derivative of phenanthro[2,3-d][1,3]dioxole-5-carboxylic acid, characterized by a complex aromatic structure that includes a dioxole ring fused to a phenanthrene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate typically involves the esterification of phenanthro[2,3-d][1,3]dioxole-5-carboxylic acid. This process can be achieved through the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with proteins and other biomolecules, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with cellular components.
類似化合物との比較
Similar Compounds
Phenanthro[2,3-d][1,3]dioxole-5-carboxylic acid: The parent compound, differing only by the presence of a carboxylic acid group instead of an ester.
1,3-Benzodioxole-5-carboxylic acid: A structurally related compound with a simpler aromatic system.
9-Hydroxy-8-Methoxy-6-Nitro-Phenanthrol[3,4-D][1,3]Dioxole-5-Carboxylic Acid: Another derivative with additional functional groups.
Uniqueness
Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate is unique due to its specific ester functional group and the complex fused ring system. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
38288-34-5 |
|---|---|
分子式 |
C17H12O4 |
分子量 |
280.27 g/mol |
IUPAC名 |
methyl naphtho[2,1-f][1,3]benzodioxole-5-carboxylate |
InChI |
InChI=1S/C17H12O4/c1-19-17(18)14-6-10-7-15-16(21-9-20-15)8-13(10)11-4-2-3-5-12(11)14/h2-8H,9H2,1H3 |
InChIキー |
ZKIIVJXMUUGCAL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=CC3=C(C=C2C4=CC=CC=C41)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



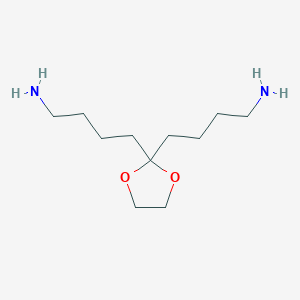
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)
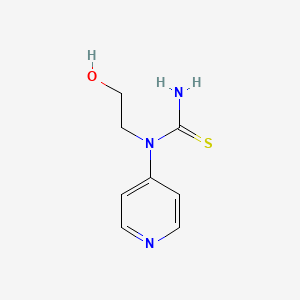




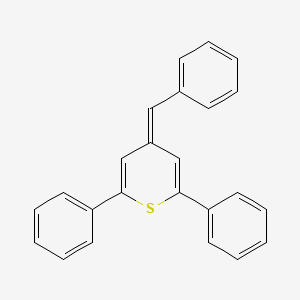
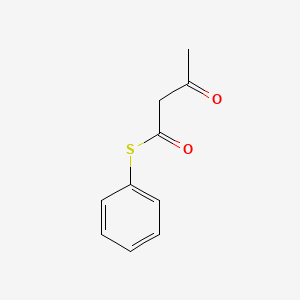
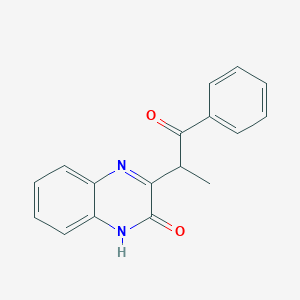
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)


